Aredia
Overview
Description
Aredia, also known as Pamidronate Disodium, is a bisphosphonate medication used to treat hypercalcemia (too much calcium in the blood) that may occur in patients with some types of cancer . It is also used to treat Paget’s disease of bone, multiple myeloma (tumors formed by the cells of the bone marrow), and certain types of bone metastases (the spread of cancer to the bones) .
Synthesis Analysis
Pamidronate belongs to a class of bisphosphonates, which inhibit bone resorption . The therapeutic activity of pamidronate is attributable to its potent anti-osteoclastic activity on bone . In animal studies, at therapeutic doses, pamidronate inhibits bone resorption apparently without inhibiting bone formation and mineralization .Molecular Structure Analysis
Pamidronate disodium is a white-to-practically-white powder . It is soluble in water and in 2N sodium hydroxide, sparingly soluble in 0.1N hydrochloric acid and in 0.1N acetic acid, and practically insoluble in organic solvents . Its molecular formula is C3H9NO7P2Na2•5H2O and its molecular weight is 369.1 .Chemical Reactions Analysis
The predominant means by which pamidronate reduces bone turnover both in vitro and in vivo is through the local, direct antiresorptive effect of bone-bound bisphosphonate . Pamidronate binds to calcium phosphate (hydroxyapatite) crystals and directly inhibits the formation and dissolution of this bone mineral component in vitro .Physical And Chemical Properties Analysis
Pamidronate disodium is a white-to-practically-white powder . It is soluble in water and in 2N sodium hydroxide, sparingly soluble in 0.1N hydrochloric acid and in 0.1N acetic acid, and practically insoluble in organic solvents .Scientific Research Applications
1. Bone Disease in Multiple Myeloma
A study found that Pamidronate (Aredia) had a significant protective effect against osteolytic bone disease in patients with Durie-Salmon stage III multiple myeloma. In a subgroup on salvage chemotherapy, Pamidronate treatment was linked with prolonged survival. This suggests a potential direct anti-tumor effect in patients treated with bisphosphonates, which may contribute to their increased survival (Aparicio et al., 1998).
2. Treatment of Osteolytic Metastases from Breast Cancer
Pamidronate (Aredia) became part of the standard care pathway for treating osteolytic metastases from breast cancer at M. D. Anderson. The inclusion of this agent in the standard of care was based on clinical trials and addressed various practical and ethical considerations (Theriault, 1997).
3. Mechanical Properties of Bone
In canine models, intermittent intravenous infusions of Pamidronate did not change the mechanical properties of cortical bone but increased the compressive stiffness and torsional strength of trabecular bone in the vertebrae. Oral administration of Pamidronate led to a linear increase in the elastic modulus of trabecular bone (Grynpas et al., 1994).
4. Palliative Treatment of Bone Metastases
Pamidronate showed efficacy in palliative treatment of bone metastases in patients with breast or prostate cancer. Different regimens of Pamidronate led to significant reductions in bone pain and decreases in biochemical markers of bone turnover in breast cancer patients. The response varied between breast and prostate cancer patients, possibly reflecting the severity of metastatic disease at baseline (Lipton et al., 1994).
Safety And Hazards
Aredia may cause severe side effects in some people . In a clinical trial of 392 patients, five patients experienced serious side effects related to Aredia: worsening kidney function (3), respiratory distress (1), and an allergic reaction (1) . Your kidneys eliminate Aredia from your body. Therefore kidney-related side effects can occur .
properties
IUPAC Name |
disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;pentahydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11NO7P2.2Na.5H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;;;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;5*1H2/q;2*+1;;;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYWHNTUXNGDGR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H19NNa2O12P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016128 | |
Record name | Disodium pamidronate pentahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aredia | |
CAS RN |
109552-15-0, 57248-88-1 | |
Record name | Pamidronate disodium [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109552150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium pamidronate pentahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium dihydrogen (3-amino-1-hydroxypropylidene)bisphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3-amino-1-hydroxypropylidene)bis-Phosphonic acid, disodium salt, pentahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAMIDRONATE DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8742T8ZQZA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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